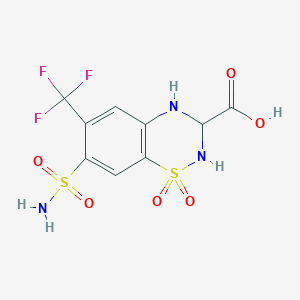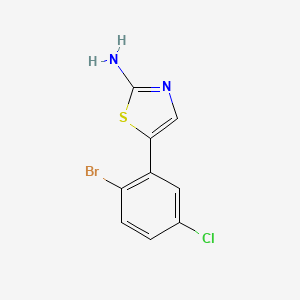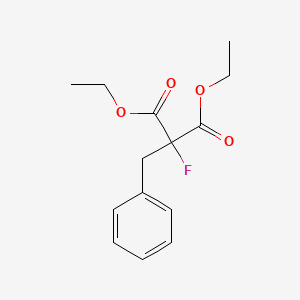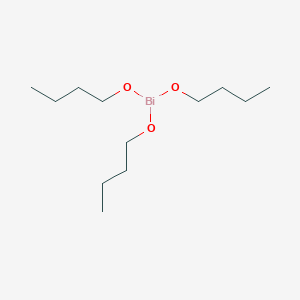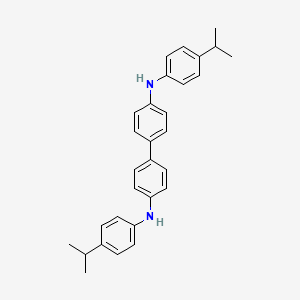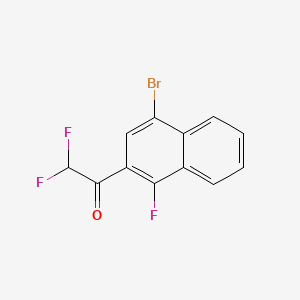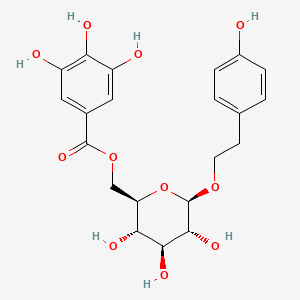
6'-O-Galloylsalidroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-O-Galloylsalidroside is a phenolic glycoside compound isolated from various plant species, including Acer tegmentosum. This compound has garnered significant attention due to its potential pharmacological benefits, particularly in ameliorating physiological conditions caused by alcohol abuse .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6’-O-Galloylsalidroside can be synthesized through the esterification of salidroside with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: Industrial production of 6’-O-Galloylsalidroside often involves extraction from natural sources such as Acer tegmentosum. The plant material is subjected to methanol extraction, followed by purification using chromatographic methods to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 6’-O-Galloylsalidroside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidative and anti-inflammatory properties.
Medicine: Studied for its potential to ameliorate alcoholic steatosis and liver injury.
Industry: Potential use in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mecanismo De Acción
The mechanism of action of 6’-O-Galloylsalidroside involves several molecular targets and pathways:
Comparación Con Compuestos Similares
6’-O-Galloylsalidroside is unique compared to other phenolic glycosides due to its specific combination of gallic acid and salidroside. Similar compounds include:
Salidroside: A glycoside of tyrosol, known for its adaptogenic properties.
Methyl Gallate: A simple ester of gallic acid, known for its antioxidative properties.
Quercetin: A flavonoid with strong antioxidative and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C21H24O11 |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C21H24O11/c22-12-3-1-10(2-4-12)5-6-30-21-19(28)18(27)17(26)15(32-21)9-31-20(29)11-7-13(23)16(25)14(24)8-11/h1-4,7-8,15,17-19,21-28H,5-6,9H2/t15-,17-,18+,19-,21-/m1/s1 |
Clave InChI |
BHUHTEAJYSUNLI-PEVLUNPASA-N |
SMILES isomérico |
C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


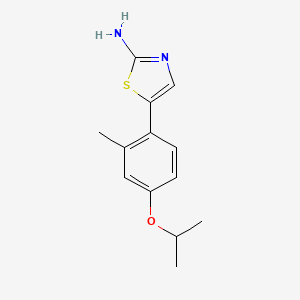
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
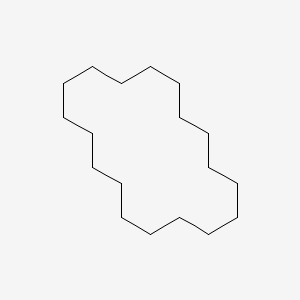
![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
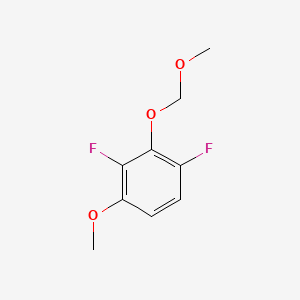
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
